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Compound of Interest |

2,5-Dichlorophenyl
Compound Name:
dichlorophosphate
CAS No.: 53676-18-9
Cat. No.: B1605367

Chemical Identity & Significance

2,5-Dichlorophenyl dichlorophosphate is a potent phosphorylating agent used primarily in
the activation of carboxylic acids (for peptide coupling) and the synthesis of nucleotide triesters.
Its high reactivity is driven by the electron-withdrawing nature of the dichlorophenyl ring
combined with the labile P-CI bonds.

Property Data

IUPAC Name 2,5-Dichlorophenyl phosphorodichloridate

Correct CAS 53676-18-9

Molecular Formula

Molecular Weight 279.87 g/mol

Appearance Colorless to pale yellow fuming liquid

Boiling Point ~135-140 °C at 1 mmHg (Estimated based on
analogs)

Density ~1.55 g/mL
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Spectroscopic Characterization

Precise characterization relies on observing the specific shift of the phosphorus nucleus and
the diagnostic splitting of the aromatic protons.

A. Nuclear Magnetic Resonance (NMR)

Solvent:

(Anhydrous)

1.

P NMR (Phosphorus-31)

The most definitive test for purity. The phosphorus atom is in a phosphorodichloridate
environment (

).
e Chemical Shift (
):+3.0 to +6.0 ppm (Singlet).
o Reference: External 85%
(
0.0 ppm).

o Interpretation: This region is characteristic of aryl dichlorophosphates. A shift upfield
(negative ppm) indicates hydrolysis to the phosphate diester or monoester. A shift
downfield (>10 ppm) often indicates unreacted

or pyrophosphate impurities.

2.

H NMR (Proton)
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The aromatic region displays a characteristic 1,2,4-substitution pattern. The phosphate group is
strongly electron-withdrawing, deshielding the ortho proton significantly compared to the parent

phenol.
Chemical Shift I
Proton o ( Coupling ( Assignment
. Multiplicity .
Position Hz Logic
)
ppm)
Deshielded by
H-6 (Ortho to O-
P) Doublet (d) 7.50 - 7.60 phosphate
group.
H-3 (Meta to O- Ortho to Cl, less
Doublet (d) 7.35-7.45
P) affected by P=0.
H-4 (Parato O- Doublet of Coupling to H-3
7.10-7.20
P) Doublets (dd) and H-6.

Note: Values are predicted based on the standard substituent effects of the

group applied to the empirical shifts of 2,5-dichlorophenol.

3.

C NMR (Carbon-13)

o Key Signals:
o C-1 (ipso): ~148 ppm (Doublet,

Hz).

o C-2,C-5(C-Cl): ~130-134 ppm.

o C-3, C-4, C-6: ~120~130 ppm.

B. Infrared Spectroscopy (FT-IR)
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Method: Neat liquid film between KBr plates (Avoid NaCl due to potential halogen
exchange/reaction).

Phosphoryl (

):1305 — 1320 cm

(Strong, broad).

Aryl C-O-P:930 — 980 cm
(Strong).

P-CI Stretch:550 — 590 cm

(Distinctive sharp band).

Aromatic C=C: 1470, 1580 cm

C. Mass Spectrometry (EI-MS)

e Molecular lon (
): m/z ~280.
 |sotope Pattern: The molecule contains 4 Chlorine atoms (2 on ring, 2 on phosphorus).

o This creates a distinct "picket fence" pattern: M, M+2, M+4, M+6, M+8 with relative
intensities approx 77:100:49:11:1.

e Fragmentation:
o [M-CI
' m/z ~245.

o [M-POCI
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]

: m/z ~161 (Dichlorophenol cation).

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying spectral impurities.

Reaction:

Diagnostic Workflow (Graphviz)

Vacuum Distillation
(Remove xs POCI3)

Reagents: o| Reflux (Catalyst: MgCI2) If POCI3 too low Impurity A:

A Crude Mixture -« = e e Unreacted Phenol
2,5-Dichlorophenol + POCI3 - HCl gas . 5
B g ... Over-reaction (1H NMR: OH signal)

\ 4

Impurity B:

Bis(2,5-dichlorophenyl) chlorophosphate
(31P NMR: Shift -10 to -15 ppm)

Click to download full resolution via product page
Figure 1: Synthesis pathway and potential impurity origins. Monitoring

P NMR prevents the formation of the "Bis" byproduct.

Experimental Protocols

Pure Reagent
(2,5-CI2-Ph-OP(0)CI2)

Protocol 1: Sample Preparation for NMR (Moisture

Sensitive)

This compound hydrolyzes rapidly in moist air, producing HCI and phosphoric acid derivatives,

which will corrode NMR probes.

e Drying: Oven-dry the NMR tube and cap at 120°C for 2 hours. Cool in a desiccator.

e Solvent: Use
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stored over 4A molecular sieves.

e Preparation:

o

Flush the NMR tube with dry Nitrogen or Argon.

[¢]

Add 50 pL of the analyte.

[¢]

Add 600 pL of dry

[e]

Critical: Cap immediately and seal with Parafilm. Run the spectrum within 15 minutes.

Protocol 2: Quenching/Disposal

Due to reactivity, waste must be neutralized.

Prepare a 10% NaOH solution in an ice bath.

Add the dichlorophosphate dropwise to the stirring base (Exothermic!).

Allow to stir for 30 minutes to ensure full hydrolysis to the phosphate salt and sodium
phenoxide.

Adjust pH to neutral before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. guidechem.com [guidechem.com]

 To cite this document: BenchChem. [Spectroscopic Data & Technical Guide: 2,5-
Dichlorophenyl Dichlorophosphate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605367#spectroscopic-data-of-2-5-dichlorophenyl-
dichlorophosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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